Tert-butyl 2-[2-fluoroethyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate
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Overview
Description
Tert-butyl 2-[2-fluoroethyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate is a complex organic compound that features a combination of fluoroethyl, trifluoroacetyl, and methylpiperazinyl groups
Preparation Methods
The synthesis of Tert-butyl 2-[2-fluoroethyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the Fluoroethyl Group:
Introduction of the Trifluoroacetyl Group: This can be achieved using trifluoroacetic anhydride in the presence of a base.
Coupling with the Benzoate Core: The final step involves coupling the intermediate with the benzoate core, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent reaction conditions.
Chemical Reactions Analysis
Tert-butyl 2-[2-fluoroethyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoroethyl group, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 2-[2-fluoroethyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and processes.
Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Tert-butyl 2-[2-fluoroethyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Tert-butyl 2-[2-fluoroethyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate can be compared with other similar compounds, such as:
Tert-butyl (2,2,2-trifluoroacetyl)carbamate: This compound shares the trifluoroacetyl group but lacks the fluoroethyl and methylpiperazinyl groups, making it less complex.
Tert-butyl (4-(2,2,2-trifluoroacetyl)phenyl)carbamate: This compound also contains the trifluoroacetyl group but differs in the overall structure and functional groups present.
Tert-butyl (2-tert-butylimino-ethylidene)-amine: This compound features a tert-butyl group and an imino-ethylidene group, but lacks the fluoroethyl and trifluoroacetyl groups.
Properties
Molecular Formula |
C20H27F4N3O3 |
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Molecular Weight |
433.4 g/mol |
IUPAC Name |
tert-butyl 2-[2-fluoroethyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C20H27F4N3O3/c1-19(2,3)30-17(28)15-6-5-14(26-11-9-25(4)10-12-26)13-16(15)27(8-7-21)18(29)20(22,23)24/h5-6,13H,7-12H2,1-4H3 |
InChI Key |
ZKSDSZOFDODWLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)N2CCN(CC2)C)N(CCF)C(=O)C(F)(F)F |
Origin of Product |
United States |
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